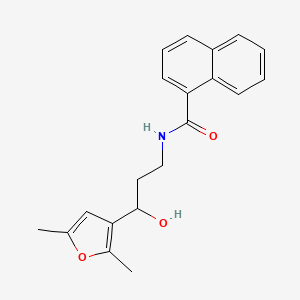
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would be complex due to the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The chemical reactions involving “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
Naphthalene derivatives, specifically those related to the hydrophobic radiofluorinated derivative [18F]FDDNP, have been utilized in positron emission tomography (PET) for the non-invasive localization and load determination of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This research shows potential for early diagnosis and monitoring the progression of Alzheimer's disease, as well as assessing the effectiveness of experimental treatments (Shoghi-Jadid et al., 2002).
Antiprotozoal and Anticancer Activity
Naphthalene derivatives extracted from Diospyros assimilis have shown significant antiprotozoal activity against protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. Additionally, these compounds displayed cytotoxicity towards specific cell lines, suggesting potential for the development of new antiprotozoal and anticancer drugs (Ganapaty et al., 2006).
Bioimaging and Fluorescent Chemosensors
Naphthalene derivatives have been engineered as highly selective fluorescent chemosensors for ions such as Al(III), demonstrating applications in bioimaging. This research highlights the potential for naphthalene derivatives in detecting metal ions in cells and biological systems, which can aid in diagnosing and studying diseases at the molecular level (Ding et al., 2013).
Solubility Enhancement for Drug Delivery
The solubility of certain antibacterial and trypanocidal agents has been improved by complexation with cyclodextrins. This research points to the utility of naphthalene derivatives in enhancing the solubility of poorly water-soluble drugs, facilitating their use in biological assays and improving drug delivery mechanisms (Linares et al., 2000).
Synthesis and Characterization for Anticancer Applications
Naphthalene derivatives have also been synthesized and evaluated for their anticancer properties. For instance, N-(ferrocenyl)naphthoyl amino acid esters have shown promising anti-proliferative effects in non-small cell lung cancer and metastatic melanoma cell lines. This suggests the potential of naphthalene derivatives in the development of new anticancer agents (Mooney et al., 2010).
Mecanismo De Acción
The mechanism of action of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the system in which it is used.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)19(22)10-11-21-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXASPDZWASSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

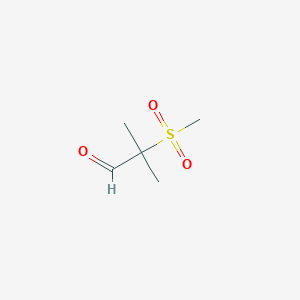
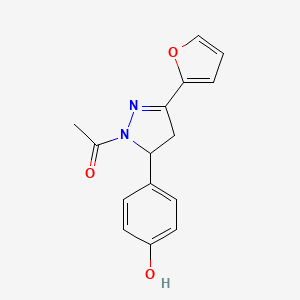
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
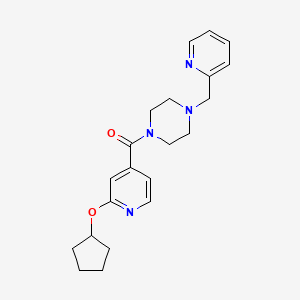
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)
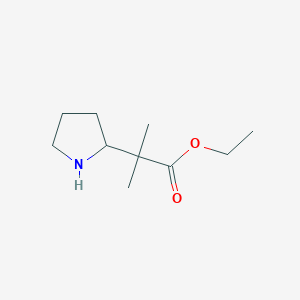
![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)
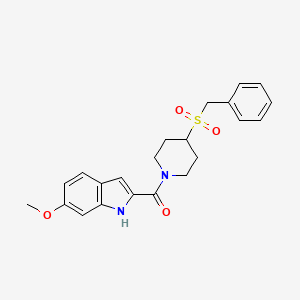

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)